3-(Diethylamino)oxetane-3-carboxylic acid
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Overview
Description
3-(diethylamino)oxetane-3-carboxylicacid is a compound that belongs to the oxetane family, which are four-membered cyclic ethers containing one oxygen atom. Oxetanes are known for their high energy and unique chemical properties, making them valuable in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-(diethylamino)oxetane-3-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of diethylamino-substituted carboxylic acids under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
3-(diethylamino)oxetane-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxetane derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxetane derivatives.
Scientific Research Applications
3-(diethylamino)oxetane-3-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique properties, such as high-energy materials and polymers
Mechanism of Action
The mechanism of action of 3-(diethylamino)oxetane-3-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-(diethylamino)oxetane-3-carboxylicacid can be compared with other oxetane derivatives such as oxetane-3-carboxylic acid and 3-hydroxyoxetane. These compounds share the oxetane ring structure but differ in their substituents, leading to variations in their chemical properties and applications. The unique diethylamino group in 3-(diethylamino)oxetane-3-carboxylicacid provides distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(diethylamino)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-3-9(4-2)8(7(10)11)5-12-6-8/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
SHIWUSGEAPPUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(COC1)C(=O)O |
Origin of Product |
United States |
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